N-(1-acetylindolin-5-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-18(16,17)13-11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8,13H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUHHHQJHKFRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-5-yl)ethanesulfonamide typically involves the reaction of 1-acetylindoline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-acetylindolin-5-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-5-yl)ethanesulfonamide involves its interaction with specific molecular targets. It is believed to act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes .
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares N-(1-acetylindolin-5-yl)ethanesulfonamide with four structurally related ethanesulfonamide derivatives, highlighting key differences in substituents, biological activities, and applications.
*Inferred from structural analogs.
Key Differences and Implications
Core Heterocyclic Systems :
- The 1-acetylindolin group in the target compound distinguishes it from indazole (e.g., ), indole (e.g., ), and pyrrolopyridine (e.g., ) systems. Indoline derivatives are less explored but may offer improved solubility compared to planar aromatic systems.
- Indazole-based sulfonamides (e.g., ) are well-documented for enzyme inhibition (e.g., carbonic anhydrase), while pyrrolopyridine derivatives (e.g., ) are linked to kinase inhibition in oncology.
Halogenated substituents (e.g., difluorophenoxy in ) often enhance target affinity and blood-brain barrier penetration, which the target compound lacks.
Therapeutic vs. Analytical Use :
Biological Activity
N-(1-acetylindolin-5-yl)ethanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and the implications of research findings in various studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N2O2S
- CAS Number : 1049555-35-2
This compound is synthesized through a multi-step process involving the reaction of indole derivatives with acetylating agents followed by sulfonamide formation. The specific synthetic routes can vary, but they typically aim to optimize yield and purity for biological testing.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cancer cells.
Table 1: Cytotoxicity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects against these cancer types.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression. Studies suggest that this compound affects signaling pathways related to cell survival and proliferation, including those mediated by cyclin-dependent kinases (CDKs).
Inhibition of Kinases
This compound has also been investigated for its potential as a kinase inhibitor. Preliminary data suggest that it may inhibit key kinases involved in cancer progression, such as Aurora kinases.
Table 2: Kinase Inhibition Activity
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies targeting these kinases.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A comprehensive study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction.
- Kinase Inhibition Study : Research highlighted the compound's ability to inhibit Aurora kinases, suggesting a dual role in both direct cytotoxicity and modulation of critical signaling pathways in cancer cells.
- Receptor Binding Studies : Investigations into receptor interactions have shown that this compound acts as a ligand in receptor binding assays, further supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
